molecular formula C23H24ClN3O4S B2822374 Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-4-carboxylate CAS No. 1105213-69-1

Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-4-carboxylate

Cat. No.: B2822374
CAS No.: 1105213-69-1
M. Wt: 473.97
InChI Key: PIPAHSMLQSIZSZ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-4-carboxylate is a synthetic organic compound featuring a quinoxaline core substituted with a sulfonyl-linked 4-chlorobenzyl group and a piperidine ring bearing an ethyl carboxylate moiety. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The sulfonyl group enhances metabolic stability and binding affinity, while the 4-chlorobenzyl substituent may influence lipophilicity and target interactions.

Properties

IUPAC Name

ethyl 1-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c1-2-31-23(28)17-11-13-27(14-12-17)21-22(26-20-6-4-3-5-19(20)25-21)32(29,30)15-16-7-9-18(24)10-8-16/h3-10,17H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPAHSMLQSIZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound shares structural similarities with other piperidine-carboxylate derivatives modified with sulfonyl or aromatic groups. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Density (g/cm³) Boiling Point (°C)
Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-4-carboxylate Not explicitly provided Not provided Quinoxaline, 4-chlorobenzyl sulfonyl, ethyl ester - -
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate C₁₄H₁₇ClNO₄S 345.81 4-Chlorophenyl sulfonyl, ethyl ester - -
Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate C₁₆H₁₈ClN₃O₂S 351.86 2-Chloro-4-quinazolinyl sulfanyl, ethyl ester - -
Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxylate C₂₂H₂₆ClNO₅S 451.96 4-Chlorobenzyl, 4-methoxyphenyl sulfonyl 1.285 (predicted) 580.5 (predicted)
Key Observations:
  • Quinoxaline vs. Quinazoline/Other Cores: The target compound’s quinoxaline core (a bicyclic system with two nitrogen atoms) differs from quinazoline (e.g., ) or simpler aromatic sulfonyl derivatives (e.g., ). Quinoxaline’s planar structure may enhance π-π stacking interactions in biological targets.
  • Piperidine Positional Isomerism : Ethyl ester placement (e.g., piperidine-3-carboxylate in vs. piperidine-4-carboxylate in the target compound) affects spatial orientation and molecular interactions.

Physicochemical Properties

  • Lipophilicity : The 4-chlorobenzyl group in the target compound increases hydrophobicity compared to the methoxy-substituted analog in .
  • Acid Dissociation Constant (pKa) : Predicted pKa values (e.g., 5.51 for ) suggest moderate protonation behavior, which could influence solubility and membrane permeability.

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